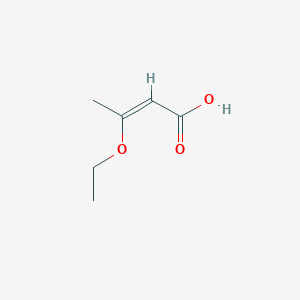![molecular formula C7H15BO2 B14157912 [(1S,2S)-2-butylcyclopropyl]boronic acid CAS No. 284493-45-4](/img/structure/B14157912.png)
[(1S,2S)-2-butylcyclopropyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1S,2S)-2-butylcyclopropyl]boronic acid is an organoboron compound that features a cyclopropyl ring substituted with a butyl group and a boronic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2S)-2-butylcyclopropyl]boronic acid typically involves the borylation of a suitable cyclopropyl precursor. One common method is the hydroboration of a cyclopropyl alkene with a borane reagent, followed by oxidation to yield the boronic acid. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or nickel complexes .
Industrial Production Methods
Industrial production of boronic acids, including this compound, often employs continuous flow processes to enhance efficiency and scalability. These methods may involve the use of Grignard reagents or organolithium compounds to introduce the boron moiety under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions
[(1S,2S)-2-butylcyclopropyl]boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding boronic ester or boronate.
Reduction: Formation of the corresponding borane.
Substitution: Participation in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Palladium or nickel catalysts, often in the presence of bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include boronic esters, boronates, and various substituted cyclopropyl derivatives .
Wissenschaftliche Forschungsanwendungen
[(1S,2S)-2-butylcyclopropyl]boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which [(1S,2S)-2-butylcyclopropyl]boronic acid exerts its effects often involves the formation of boron-carbon bonds through transmetalation processes. In the Suzuki-Miyaura coupling, for example, the boronic acid transfers its organic group to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond . The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium complex .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylboronic acid
- Cyclopropylboronic acid
- Butylboronic acid
Uniqueness
[(1S,2S)-2-butylcyclopropyl]boronic acid is unique due to its specific stereochemistry and the presence of both a cyclopropyl ring and a butyl group. This combination imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
Eigenschaften
CAS-Nummer |
284493-45-4 |
|---|---|
Molekularformel |
C7H15BO2 |
Molekulargewicht |
142.01 g/mol |
IUPAC-Name |
[(1S,2S)-2-butylcyclopropyl]boronic acid |
InChI |
InChI=1S/C7H15BO2/c1-2-3-4-6-5-7(6)8(9)10/h6-7,9-10H,2-5H2,1H3/t6-,7-/m0/s1 |
InChI-Schlüssel |
JGKUHIAOLUTHAW-BQBZGAKWSA-N |
Isomerische SMILES |
B([C@H]1C[C@@H]1CCCC)(O)O |
Kanonische SMILES |
B(C1CC1CCCC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-amino-N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methylpyrrole-2-carboxamide;hydrochloride](/img/structure/B14157834.png)
![3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione](/img/structure/B14157845.png)
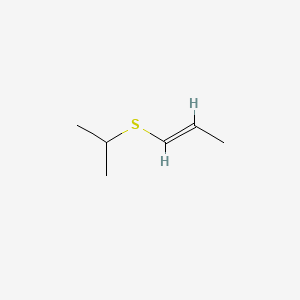
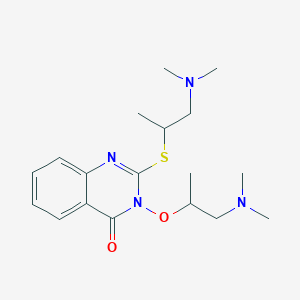
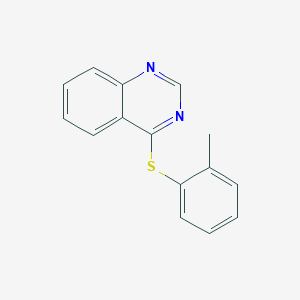
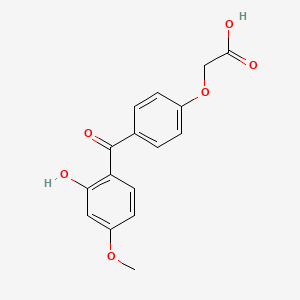
![ethyl [4-[(Z)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] carbonate](/img/structure/B14157864.png)
![2-methyl-N-(4-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14157865.png)
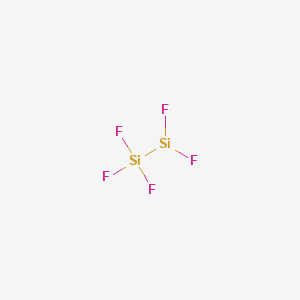

![1-[[2-(4-Ethoxyphenyl)acetyl]amino]-3-methylthiourea](/img/structure/B14157890.png)
![2-[Bis-(butane-1-sulfonyl)-methylene]-2,3-dihydro-1H-benzoimidazole](/img/structure/B14157895.png)
